molecular formula C13H15BrClNO B1361909 Cyclohexyl 5-bromo-2-chlorobenzamide CAS No. 701260-15-3

Cyclohexyl 5-bromo-2-chlorobenzamide

Cat. No. B1361909
M. Wt: 316.62 g/mol
InChI Key: UZVJVHGWRPJYPW-UHFFFAOYSA-N
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Description

Cyclohexyl 5-bromo-2-chlorobenzamide is a heterocyclic organic compound . It is a synthetic compound that belongs to the class of substituted aromatic amides.


Molecular Structure Analysis

The molecular formula of Cyclohexyl 5-bromo-2-chlorobenzamide is C13H15BrClNO . The InChI code is 1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) .

Scientific Research Applications

Photocyclization in Organic Synthesis

Photocyclization of aryl halides like 2-chlorobenzanilides, which are closely related to cyclohexyl 5-bromo-2-chlorobenzamide, demonstrates significant implications in organic synthesis. Grimshaw and Silva (1982) discovered that these compounds cyclize to phenanthridones in deaerated cyclohexane solution upon irradiation, providing a pathway for the synthesis of complex organic structures (Grimshaw & Silva, 1982).

Electrochemical Behavior in Halogen-Containing Compounds

Gavrilova et al. (2006) explored the electrochemical behavior of halogen-containing cyclohexenes, akin to cyclohexyl 5-bromo-2-chlorobenzamide. They examined the sequence of reductive dehalogenation, revealing insights into the electrochemical properties and reactivity of such compounds (Gavrilova et al., 2006).

Synthesis of Heterocyclic Compounds

Research by Majumdar et al. (2001) on cyclohexyl compounds demonstrated the regioselective synthesis of pyrimidine annelated heterocycles. This study contributes to understanding how cyclohexyl-based compounds like cyclohexyl 5-bromo-2-chlorobenzamide could be utilized in creating diverse heterocyclic structures, which are crucial in pharmaceuticals and material science (Majumdar et al., 2001).

Application in Halogenation Reactions

The research by Detty et al. (1996) on the oxidation of halides to positive halogens using organotellurium catalysts, with compounds like cyclohexene, can provide insights into the potential uses of cyclohexyl 5-bromo-2-chlorobenzamide in similar reactions (Detty et al., 1996).

Synthesis of Cyclohexenecarbaldehydes

Ghosh and Ray (2017) focused on the synthetic applications of bromocyclohexenecarbaldehydes in palladium-catalyzed cross-coupling conditions. This study sheds light on how cyclohexyl 5-bromo-2-chlorobenzamide could be utilized in the synthesis of complex compounds under specific catalytic conditions (Ghosh & Ray, 2017).

Safety And Hazards

The safety data sheet for Cyclohexyl 5-bromo-2-chlorobenzamide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

5-bromo-2-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVJVHGWRPJYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359646
Record name CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 5-bromo-2-chlorobenzamide

CAS RN

701260-15-3
Record name CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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